molecular formula C10H13NO3 B1620836 N-[1-(3,4-dimethoxyphenyl)ethylidene]hydroxylamine CAS No. 88920-78-9

N-[1-(3,4-dimethoxyphenyl)ethylidene]hydroxylamine

Cat. No. B1620836
CAS RN: 88920-78-9
M. Wt: 195.21 g/mol
InChI Key: ILXJZPXGWURHNZ-UHFFFAOYSA-N
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Description

N-[1-(3,4-dimethoxyphenyl)ethylidene]hydroxylamine, commonly known as DMPEA-Hydroxylamine, is a chemical compound that has gained attention in recent years due to its potential use in scientific research. This compound has been found to possess unique properties that make it a valuable tool for researchers in various fields. In

Scientific Research Applications

Environmental Chemistry

Researchers may investigate the environmental fate of “Ethanone,1-(3,4-dimethoxyphenyl)-, oxime” due to its potential use in various industries. Understanding its degradation pathways and by-products is crucial for assessing its environmental impact and developing appropriate disposal methods.

These applications are based on the compound’s chemical structure and properties, as well as its relevance in various fields of scientific research . The compound’s versatility highlights its importance in advancing knowledge across multiple disciplines.

properties

IUPAC Name

N-[1-(3,4-dimethoxyphenyl)ethylidene]hydroxylamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13NO3/c1-7(11-12)8-4-5-9(13-2)10(6-8)14-3/h4-6,12H,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ILXJZPXGWURHNZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=NO)C1=CC(=C(C=C1)OC)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70381272
Record name Ethanone,1-(3,4-dimethoxyphenyl)-, oxime
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70381272
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

195.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-[1-(3,4-dimethoxyphenyl)ethylidene]hydroxylamine

CAS RN

88920-78-9
Record name Ethanone,1-(3,4-dimethoxyphenyl)-, oxime
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70381272
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

A solution of hydroxylamine hydrochloride (3.33 grams, 48 mmol) and sodium acetate (4.92 grams, 60 mmol) in 20 milliliters of water was added to a stirring solution of 3′,4′-dimethoxyacetophenone (5.41 grams, 30.0 mmol) in a mixture of water (30 milliliters) and ethanol (30 milliliters), the solution was stirred overnight. The resulting mixture was filtered and the solid was dried in vacuo (60° C., <1 mm) to afford 4.68 grams (80%) of product as a yellow solid: mp 137-138° C.; 1H NMR (CDCl3) δ7.34-7.08 (m, 2H), 6.94-6 80 (m, 1H), 3.92 (s, 3H ), 3.90 (s, 3H), 2.28 (s , 3H); 13C NMR (CDCl3) δ155.6, 150.1, 148.8, 129.2, 119.2, 110.6, 108.6, 55.8.
Quantity
3.33 g
Type
reactant
Reaction Step One
Quantity
4.92 g
Type
reactant
Reaction Step One
Quantity
5.41 g
Type
reactant
Reaction Step One
Name
Quantity
20 mL
Type
solvent
Reaction Step One
Name
Quantity
30 mL
Type
solvent
Reaction Step One
Quantity
30 mL
Type
solvent
Reaction Step One
Yield
80%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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